molecular formula C14H14F3N3O4 B5204235 1-isobutyryl-3-(4-nitrophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-isobutyryl-3-(4-nitrophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5204235
M. Wt: 345.27 g/mol
InChI Key: SFURRAREFXBMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyryl-3-(4-nitrophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazolone derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-isobutyryl-3-(4-nitrophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been reported to inhibit the production of nitric oxide, a molecule involved in the regulation of various physiological processes, including inflammation.
Biochemical and Physiological Effects:
1-Isobutyryl-3-(4-nitrophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and nitric oxide. This compound has also been reported to exhibit analgesic and antipyretic activities. Additionally, this compound has been reported to exhibit antimicrobial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-isobutyryl-3-(4-nitrophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential applications in various fields, including anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been reported to exhibit antimicrobial activity against various strains of bacteria and fungi. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-isobutyryl-3-(4-nitrophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One of the future directions is the development of new synthetic methods for this compound to improve its yield and purity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields, including cancer treatment and antimicrobial therapy. Furthermore, the development of new formulations and delivery systems for this compound may improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 1-isobutyryl-3-(4-nitrophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to obtain 3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with isobutyryl chloride and potassium carbonate in dimethylformamide to obtain the final product.

Scientific Research Applications

1-Isobutyryl-3-(4-nitrophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been reported to exhibit antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

1-[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4/c1-8(2)12(21)19-13(22,14(15,16)17)7-11(18-19)9-3-5-10(6-4-9)20(23)24/h3-6,8,22H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFURRAREFXBMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one

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